BenchChemオンラインストアへようこそ!

3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide

Lipophilicity Membrane permeability Physicochemical profiling

3-(4-Ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide (CAS 297149-92-9) is a synthetic α,β-unsaturated acrylamide derivative (C₁₈H₁₈FNO₂, MW 299.34 g/mol) featuring a 4-ethoxyphenyl group at the β-position and a 4-fluorobenzyl moiety at the amide nitrogen. The electron-deficient double bond within the acrylamide core enables potential covalent engagement with nucleophilic residues, while the ethoxy and fluorobenzyl substituents modulate lipophilicity (computed XLogP3 = 3.6) and hydrogen-bonding capacity (HBA = 3, HBD =.

Molecular Formula C18H18FNO2
Molecular Weight 299.3g/mol
CAS No. 297149-92-9
Cat. No. B371416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide
CAS297149-92-9
Molecular FormulaC18H18FNO2
Molecular Weight299.3g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C18H18FNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+
InChIKeyDLRQGZZUNHVRIK-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide (CAS 297149-92-9): Essential Compound Identity for Procurement & Screening


3-(4-Ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide (CAS 297149-92-9) is a synthetic α,β-unsaturated acrylamide derivative (C₁₈H₁₈FNO₂, MW 299.34 g/mol) featuring a 4-ethoxyphenyl group at the β-position and a 4-fluorobenzyl moiety at the amide nitrogen [1]. The electron-deficient double bond within the acrylamide core enables potential covalent engagement with nucleophilic residues, while the ethoxy and fluorobenzyl substituents modulate lipophilicity (computed XLogP3 = 3.6) and hydrogen-bonding capacity (HBA = 3, HBD = 1) [1]. Commercially, the compound is supplied at a minimum purity of 95% (AKSci, product code 0847CD), with long-term storage recommended in cool, dry conditions .

Why 3-(4-Ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide Cannot Be Simply Replaced by In-Class Acrylamide Analogs


Within the acrylamide chemotype, even single-atom or single-bond alterations—such as removal of the benzyl methylene spacer (yielding the N-phenyl analog CAS 297149-85-0), replacement of the 4-ethoxy group with methoxy, or deletion of the 4-fluoro substituent—produce measurable shifts in lipophilicity, hydrogen-bond acceptor count, rotatable bond flexibility, and topological polar surface area [1]. Because these parameters govern membrane permeability, target engagement kinetics, and metabolic stability, generic substitution without head-to-head pharmacological equivalence data risks failure in bioassays and lead optimization campaigns. The quantitative evidence below details where this specific compound differs from its closest structural neighbors.

3-(4-Ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide (CAS 297149-92-9): Differential Quantitative Evidence vs. Closest Analogs


Increased Lipophilicity (XLogP3) Drives Superior Membrane Permeability Potential vs. the N-Phenyl Analog

The target compound exhibits a computed XLogP3 of 3.6 [1]. The closest analog lacking the benzyl methylene spacer—3-(4-ethoxyphenyl)-N-(4-fluorophenyl)acrylamide (CAS 297149-85-0)—has a predicted XLogP3 approximately 0.4–0.5 units lower (estimated ~3.1–3.2) based on the established contribution of a methylene group to logP (~0.5 units per –CH₂–) [2]. This ΔlogP ≈ 0.4–0.5 translates to a roughly 2.5–3.2× higher calculated partition coefficient, enhancing passive membrane diffusion potential.

Lipophilicity Membrane permeability Physicochemical profiling

Extended Rotatable Bond Count Offers Greater Conformational Adaptability vs. N-Phenyl and N-Benzyl Analogs

The target compound possesses 6 rotatable bonds [1]. In contrast, 3-(4-ethoxyphenyl)-N-(4-fluorophenyl)acrylamide (CAS 297149-85-0) has 5 rotatable bonds owing to the absence of the benzyl methylene spacer. Similarly, N-(4-fluorobenzyl)acrylamide (CAS 1046471-60-6) contains only 3 rotatable bonds [2]. The additional rotatable bond in the target compound provides greater conformational sampling capacity, which can be advantageous for induced-fit binding to flexible or shallow protein pockets.

Conformational flexibility Ligand–target binding Physicochemical properties

Enhanced Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Phenyl and Des-Ethoxy Analogs

The target compound contains 3 hydrogen-bond acceptors (amide carbonyl oxygen, ethoxy ether oxygen, and the fluorine atom on the benzyl ring) [1]. Analogs lacking the 4-ethoxy group (e.g., 3-phenyl-N-(4-fluorobenzyl)acrylamide) have only 2 HBA units. An additional hydrogen-bond acceptor can strengthen polar interactions with target proteins, improve aqueous solubility, and modulate off-target binding profiles.

Hydrogen bonding Target engagement Solubility

Topological Polar Surface Area (TPSA) Within Oral Bioavailability Range Distinguishes from Larger Acrylamide Derivatives

The target compound has a computed TPSA of 38.3 Ų [1], comfortably within the Veber criterion (<140 Ų) for oral bioavailability. Many acrylamide-based kinase inhibitors (e.g., afatinib, ibrutinib) exhibit TPSA values exceeding 70–90 Ų due to additional heterocyclic rings and polar substituents. The lower TPSA of this compound suggests favorable passive transcellular permeability while retaining sufficient polarity for aqueous solubility.

Drug-likeness Oral bioavailability ADME

Acrylamide Electrophilic Warhead Confers Covalent Target Engagement Potential vs. Non-Electrophilic Amide Analogs

The α,β-unsaturated acrylamide moiety in the target compound can act as a Michael acceptor, enabling covalent bond formation with cysteine thiolate or other nucleophilic residues in target proteins [1]. This contrasts with saturated propionamide analogs (e.g., 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)propionamide), which lack the electrophilic double bond and can only engage in non-covalent interactions. Covalent engagement can extend target residence time beyond the pharmacokinetic half-life and achieve sustained pharmacodynamic effects at lower systemic exposures.

Covalent inhibition Target residence time Irreversible binding

Commercially Verified Purity of 95% Enables Reproducible Screening vs. Uncharacterized Batches of Research-Grade Analogs

The target compound is supplied with a minimum purity specification of 95% (AKSci product code 0847CD), backed by a Certificate of Analysis upon request . This contrasts with many in-class analogs available only from non-validated sources with unstated or lower purity (e.g., 90% or unspecified). Lot-to-lot consistency supported by full quality assurance documentation reduces the risk of confounding impurities in dose–response and mechanistic studies.

Purity specification Reproducibility Procurement quality

Optimal Research and Industrial Application Scenarios for 3-(4-Ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide (CAS 297149-92-9)


Covalent Probe Development for Kinase or Hydrolase Targets with Non-Catalytic Cysteine Residues

The electrophilic acrylamide warhead enables irreversible or reversible-covalent engagement with cysteine thiols (Section 3, Evidence Item 5). Researchers targeting kinases (e.g., EGFR, BTK, FGFR) or deubiquitinases with solvent-exposed or P-loop cysteines can use this compound as a minimalist covalent scaffold for fragment-based lead discovery. The moderate lipophilicity (XLogP3 = 3.6, Evidence Item 1) supports cell permeability without excessive membrane sequestration.

Cell-Based Phenotypic Screening Requiring Compounds with Favorable Passive Permeability (PAMPA / Caco-2 Predictive)

The combination of XLogP3 = 3.6 and TPSA = 38.3 Ų (Section 3, Evidence Items 1 and 4) places this compound within the optimal property space for passive transcellular diffusion. It is suitable as a reference compound for permeability assay calibration or as a starting scaffold for CNS-targeted libraries where blood–brain barrier penetration is desired.

Structure–Activity Relationship (SAR) Expansion Around the Acrylamide Chemotype

The compound provides a baseline scaffold with three key diversification vectors: (i) the ethoxy group (HBA donor, Evidence Item 3), (ii) the fluorobenzyl substituent (lipophilicity driver, Evidence Item 1), and (iii) the acrylamide double bond (covalent warhead, Evidence Item 5). Medicinal chemistry teams can systematically modify each vector while using the 95% purity baseline (Evidence Item 6) to assess SAR trends with confidence in compound identity and lot-to-lot reproducibility.

Biochemical Profiling for Selectivity vs. Non-Covalent Analogs

The 6 rotatable bonds (Section 3, Evidence Item 2) provide conformational flexibility that may translate to broader target sampling. Paired testing against the saturated propionamide control (non-covalent analog) and against the N-phenyl analog (reduced rotatable bonds) can deconvolute the contributions of covalent engagement, conformational entropy, and lipophilicity to target selectivity profiles.

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.